Hydrogen-Bond Acceptor Count Comparison: Target vs. Des-Methoxy Analog
The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms versus 3 HBA for the direct des-methoxy analog 4-(aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2), due to the additional ether oxygen of the methoxy group [1]. This difference alters the compound's capacity to engage in polar interactions with biological targets or chromatographic stationary phases.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 4 HBA (one sulfone oxygen ×2, one methoxy oxygen, one amine nitrogen) |
| Comparator Or Baseline | 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 476660-77-2): 3 HBA (one sulfone oxygen ×2, one amine nitrogen); no methoxy oxygen |
| Quantified Difference | +1 HBA (33% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 as reported in PubChem; verified against Fluorochem technical datasheet [1] |
Why This Matters
The higher HBA count directly influences solubility, LogP, and protein-ligand interaction potential, making the target compound a more polar, water-compatible building block than the des-methoxy analog.
- [1] PubChem. Compound Summary: 4-(Aminomethyl)-4-methoxy-1lambda6-thiane-1,1-dione (CID 66071544). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1494859-15-2 (accessed 2026-05-01). View Source
